molecular formula C12H22O2Si B6233264 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal CAS No. 157522-92-4

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal

Cat. No.: B6233264
CAS No.: 157522-92-4
M. Wt: 226.4
InChI Key:
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Description

4-[(tert-Butyldimethylsilyl)oxy]-4-methylpent-2-ynal is a chemical compound known for its unique structure and reactivity. It features a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions. The compound’s structure includes an alkyne and an aldehyde functional group, making it versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected intermediate is then subjected to further reactions to introduce the alkyne and aldehyde functionalities .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]-4-methylpent-2-ynal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: Pd/C, hydrogen gas

    Substitution: TBAF, acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Free hydroxyl compounds

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a silyl ether, which is resistant to various chemical conditions. This protection allows for selective reactions to occur at other functional groups without interference. The removal of the TBDMS group is facilitated by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]-4-methylpent-2-ynal is unique due to its combination of an alkyne and an aldehyde functional group, along with the TBDMS protecting group. This combination allows for a wide range of chemical transformations and applications in organic synthesis, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

157522-92-4

Molecular Formula

C12H22O2Si

Molecular Weight

226.4

Purity

95

Origin of Product

United States

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